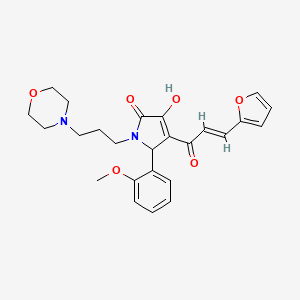

(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Description

The compound (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a unique structural framework. Key features include:

- Core structure: A 1H-pyrrol-2(5H)-one ring with a 3-hydroxy substituent.

- Substituents: A (2-methoxyphenyl) group at position 4. A (3-(furan-2-yl)acryloyl) moiety at position 4 in the (E)-configuration. A 3-morpholinopropyl chain at position 1.

Though specific physicochemical data (e.g., melting point) are unavailable in the provided evidence, analogous compounds suggest moderate thermal stability .

Properties

IUPAC Name |

3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-(2-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-31-21-8-3-2-7-19(21)23-22(20(28)10-9-18-6-4-15-33-18)24(29)25(30)27(23)12-5-11-26-13-16-32-17-14-26/h2-4,6-10,15,23,29H,5,11-14,16-17H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAWNFXJTLKGTD-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one, hereafter referred to as Compound A, is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Compound A is characterized by a furan ring and a pyrrole moiety, which are known to contribute to various biological activities. The synthesis of such compounds often involves the use of Michael addition reactions, where the electrophilic acrylamide interacts with nucleophiles such as thiols or amines. The structure can be represented as follows:

Table 1: Structural Features of Compound A

| Feature | Description |

|---|---|

| Molecular Formula | C20H24N2O4 |

| Key Functional Groups | Furan, Pyrrole, Acrylamide |

| Synthesis Method | Michael Addition |

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound A. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that at concentrations of 10–50 µM, Compound A reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antioxidant Properties

Compound A exhibits significant antioxidant activity. It has been evaluated using DPPH and ABTS radical scavenging assays. In these assays, it demonstrated a high capacity to neutralize free radicals, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Antimicrobial Activity

The compound also displayed antimicrobial properties against several bacterial strains. In vitro tests indicated that Compound A inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations ranging from 20 to 100 µg/mL . This suggests its potential application in developing new antimicrobial agents.

The biological activity of Compound A can be attributed to its ability to form covalent bonds with thiol groups in proteins, a characteristic feature of Michael acceptors. This reactivity has been linked to its cytotoxic effects on cancer cells, where it modifies critical cysteine residues in target proteins, disrupting their function .

Case Study 1: Anticancer Efficacy in Mice

In a preclinical study involving mice bearing xenograft tumors, administration of Compound A resulted in a significant reduction in tumor size compared to control groups. The study reported that tumor growth was inhibited by approximately 60% within four weeks of treatment at doses of 5 mg/kg body weight .

Case Study 2: Antioxidant Activity in Human Cells

A clinical evaluation assessed the antioxidant effects of Compound A on human peripheral blood mononuclear cells (PBMCs). Results indicated that treatment with Compound A significantly increased the levels of endogenous antioxidants such as glutathione and superoxide dismutase (SOD), supporting its role in enhancing cellular defense mechanisms against oxidative damage .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with acrylamide moieties have shown efficacy against various cancer cell lines, suggesting that (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one may also possess similar properties. In vitro studies have demonstrated that related compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further investigation in anticancer drug development .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of similar compounds, particularly those interacting with the cAMP-response-element binding protein (CREB) signaling pathway. Compounds like (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one have been shown to enhance CREB-mediated gene expression, which is crucial for neuronal survival and function. The implications for neurodegenerative diseases such as Alzheimer's could be significant, warranting further exploration of the neuroprotective properties of this compound .

Organic Electronics

The unique structural features of this compound make it a candidate for applications in organic electronics. Its potential as a semiconductor material can be explored due to its ability to form thin films with desirable electronic properties. The incorporation of furan and methoxy groups can enhance charge transport characteristics, making it suitable for organic light-emitting diodes (OLEDs) or organic photovoltaic cells .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| LM-021 | Structure | CREB Activation | |

| LM-022 | Structure | Anticancer | |

| (E)-4-Acryloyl-Coumarin | Structure | Antioxidant |

Case Study: Anticancer Screening

A study conducted by the National Cancer Institute evaluated the anticancer activity of various acrylamide derivatives, including those structurally related to this compound. The results showed promising growth inhibition rates across multiple cancer cell lines, indicating the potential for further development into therapeutic agents .

Chemical Reactions Analysis

Key Steps:

-

Acryloyl Group Formation :

-

The (E)-configured acryloyl moiety is synthesized via Claisen-Schmidt condensation between a furan-2-carbaldehyde derivative and a ketone (e.g., 3-hydroxy-5-(2-methoxyphenyl)pyrrolidinone). Reaction conditions involve base catalysis (e.g., NaOH) in ethanol/water, with yields >70% .

-

Stereoselectivity (E-configuration) is confirmed by coupling constants (J ≈ 16–17 Hz for vinylic protons) .

-

-

Morpholinopropyl Substituent Introduction :

-

Pyrrolidone Cyclization :

Table 1: Reactivity of Functional Groups

Catalytic and Stereochemical Considerations

-

Asymmetric Catalysis : Chiral thiourea catalysts (e.g., (R,R)-V) enable enantioselective Diels-Alder or Michael additions to the acryloyl group, achieving enantiomeric excess (ee) >90% .

-

Solvent Effects : Polar solvents (e.g., DCE, toluene) enhance reaction rates for cycloadditions, while aprotic solvents favor nucleophilic substitutions .

Stability and Degradation Pathways

-

Hydrolysis : The acryloyl group undergoes hydrolysis under acidic (HCl, 60°C) or basic (NaOH, RT) conditions, yielding carboxylic acid derivatives. The morpholinopropyl chain remains stable under mild hydrolysis.

-

Oxidative Degradation : Exposure to H₂O₂ or air oxidizes the furan ring to maleic acid derivatives, confirmed by LC-MS .

Table 2: Representative Reaction Conditions and Yields

Comparison with Similar Compounds

Electronic and Steric Effects

- Methoxy vs.

- Morpholine Substituents: The 3-morpholinopropyl chain in the target compound likely improves aqueous solubility compared to the hydroxypropyl groups in Compounds 24 and 40 .

Thermal and Crystallinity Trends

- Melting points for hydroxypropyl-substituted derivatives (Compounds 24 and 40) range from 205–258°C , suggesting that bulkier substituents (e.g., trifluoromethyl) increase crystallinity.

Research Findings and Implications

Environmental and Pharmacokinetic Considerations

Q & A

Q. What are the optimal synthetic routes for preparing (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Core Pyrrol-2(5H)-one Formation : Cyclocondensation of β-keto esters or amides with amines under acidic/basic conditions (e.g., using morpholinopropylamine for the N-substitution) .

Q. Functionalization :

- Furan-2-yl acryloyl attachment : Michael addition or acylation reactions under anhydrous conditions (e.g., DCM, TEA catalyst) .

- Methoxyphenyl incorporation : Suzuki coupling or Friedel-Crafts alkylation .

Key Parameters : - Solvent choice (e.g., THF for polar intermediates, DMF for coupling reactions).

- Temperature control (e.g., 0–5°C for acylation to prevent side reactions).

- Purification via column chromatography (silica gel, hexane/EtOAC gradient) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use complementary analytical techniques:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify furan (δ 6.3–7.4 ppm), methoxyphenyl (δ 3.8 ppm for OCH₃), and morpholinopropyl protons (δ 2.4–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- X-ray Crystallography : Resolve stereochemistry (e.g., E-configuration of acryloyl group) .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrrolone derivatives with anti-inflammatory/antimicrobial activity):

- Enzyme Inhibition : Test against COX-2 or kinases (IC₅₀ determination via fluorometric assays) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- ADME Screening : Microsomal stability (e.g., rat liver microsomes) and logP calculation (HPLC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variable Groups : Modify substituents (e.g., replace 2-methoxyphenyl with 4-fluorophenyl; swap morpholinopropyl with piperidinyl) .

- Assay Design :

- Parallel synthesis of analogs (e.g., 10–20 derivatives).

- Dose-Response Analysis : IC₅₀ comparisons across analogs.

- Computational Modeling :

- Docking studies (e.g., AutoDock Vina) to predict binding to COX-2 .

- QSAR models using MolDescriptor .

Q. How can contradictory data in reaction yields or bioactivity be resolved?

- Methodological Answer :

- Yield Discrepancies :

- Troubleshooting : Check moisture sensitivity (e.g., acryloyl group hydrolysis) or catalyst purity (e.g., Pd(PPh₃)₄ in Suzuki coupling) .

- Process Optimization : Use design of experiments (DoE) to test variables (temperature, solvent ratio) .

- Bioactivity Variability :

- Assay Validation : Include positive controls (e.g., celecoxib for COX-2 inhibition).

- Metabolite Interference : Perform LC-MS to detect degradation products .

Q. What advanced techniques characterize its interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins .

- Cryo-EM : Visualize compound-protein complexes at near-atomic resolution .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.